N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-25(21,22)13-7-8-14-15(11-13)24-17(18-14)19-16(20)9-10-23-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVPZGFSYWTPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide typically involves multiple steps:
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Formation of the Benzothiazole Core: : The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
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Introduction of the Methylsulfonyl Group: : The methylsulfonyl group is introduced by reacting the benzo[d]thiazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
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Attachment of the Phenoxypropanamide Moiety: : The final step involves the coupling of the intermediate with 3-phenoxypropanoic acid or its activated ester (e.g., acid chloride or anhydride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The following table summarizes key findings related to the biological activity of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide:
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anti-tubercular | Inhibits mycobacterial growth | Disruption of arabinogalactan synthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
| Anti-inflammatory | Reduces inflammation markers | Inhibition of COX enzymes |
| Antimicrobial | Reduces bacterial load in infections | Direct antimicrobial action |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : A study demonstrated that this compound effectively induced apoptosis in breast and lung cancer cell lines. The mechanism involved caspase activation, leading to programmed cell death. This suggests its potential for use as an anticancer agent.
- Infection Models : In animal models infected with Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load, indicating its promise as an antimicrobial agent.
- Inflammatory Disorders : Clinical observations indicated that patients receiving this compound as part of their treatment regimen for inflammatory diseases experienced marked reductions in symptoms and inflammatory markers.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. The methylsulfonyl group enhances its binding affinity and specificity, while the phenoxypropanamide moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Key Differences :
- Amide Chain Flexibility : The propanamide chain in the target compound provides greater conformational flexibility compared to the rigid acetamide chain in patent analogues, possibly influencing target selectivity .
Research Findings and Pharmacological Implications
- Patent Compounds (EP 3 348 550A1) : The trifluoromethyl analogues are broadly claimed for therapeutic uses, suggesting demonstrated efficacy in preclinical models (e.g., anti-inflammatory or anticancer activity). Their acetamide chains with methoxy substituents may target enzymes like COX-2 or tyrosine kinases .
- Target Compound: The methylsulfonyl group could enhance metabolic stability compared to -CF₃, as sulfonyl groups are less prone to oxidative degradation. The phenoxypropanamide moiety may improve blood-brain barrier penetration, making it a candidate for central nervous system targets .
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide, a compound with significant biological activity, has been the subject of various studies investigating its pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H20N2O3S2
- CAS Number : 1075315
This compound features a benzo[d]thiazole moiety with a methylsulfonyl group, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that regulate cellular functions and responses.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Research : In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves activation of caspase pathways, leading to programmed cell death.
- Infection Models : Animal models treated with this compound showed reduced bacterial load in infections caused by Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Inflammatory Disorders : Clinical observations indicated that patients receiving this compound as part of a treatment regimen for inflammatory diseases experienced a significant reduction in symptoms and inflammatory markers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzothiazole precursors and phenoxypropanamide derivatives. For example, reflux conditions (80–100°C) in polar aprotic solvents like DMF or DMSO, using triethylamine as a base, are effective for amide bond formation . Purification often employs recrystallization from ethanol or water-organic solvent mixtures to achieve high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C-NMR to verify proton and carbon environments, focusing on the methylsulfonyl (-SO₂CH₃) and phenoxy groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer : Screen against kinase targets (e.g., RIPK3 for necroptosis inhibition) using fluorescence-based kinase assays . For anti-inflammatory activity, use LPS-induced TNF-α suppression assays in macrophage cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?
- Methodological Answer :
- Core modifications : Replace the methylsulfonyl group with cyano or trifluoromethyl to enhance metabolic stability and target binding .
- Phenoxy chain variations : Introduce electron-withdrawing groups (e.g., fluoro) to improve lipophilicity and membrane permeability .
- In silico docking : Use software like AutoDock to predict interactions with RIPK3 or other targets .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HT-29 for necroptosis) and reagent batches.
- Orthogonal validation : Confirm results using alternative methods (e.g., Western blot for RIPK3 inhibition alongside kinase assays) .
- Purity verification : Use HPLC (>98% purity) to rule out impurities affecting activity .
Q. How to design in vivo studies to evaluate pharmacokinetics and therapeutic potential?
- Methodological Answer :
- Dosing : Administer intravenously (5–10 mg/kg) or orally (20–30 mg/kg) in rodent models.
- Pharmacokinetic (PK) analysis : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
- Efficacy endpoints : Assess survival in sepsis models (for anti-inflammatory activity) or tumor regression in xenografts (for anticancer potential) .
Q. What computational approaches predict metabolic stability and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
